molecular formula C10H9BrO4 B12725439 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-11-9

4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12725439
CAS No.: 81008-11-9
M. Wt: 273.08 g/mol
InChI Key: ADUIVVOYSJOWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid (CAS 81008-11-9) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry research. This compound, with a molecular formula of C 10 H 9 BrO 4 and a molecular weight of 273.08 g/mol, belongs to the class of 4-aryl-4-oxo-2-hydroxybutanoic acids, which are recognized for their utility as versatile synthetic intermediates . Its core value lies in its application as a precursor for the generation of diverse heterocyclic systems. Research demonstrates its use as a key starting material in the synthesis of important heterocycles such as benzofuranones, pyridines, pyridazines, and pyrazolo-pyridazine derivatives through reactions with various nucleophiles under different conditions . The structure features both a keto group and a carboxylic acid group, which allows it to participate in reactions typical of β-diketoacid-like systems, including Michael addition reactions and intramolecular cyclizations . Compounds in this structural family have been investigated as inhibitors of enzymes like kynurenine-3-hydroxylase, suggesting potential pathways for neuroprotective agent development, and are part of ongoing research into novel pharmacologically active structures . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or human use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

81008-11-9

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

4-(4-bromophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,9,13H,5H2,(H,14,15)

InChI Key

ADUIVVOYSJOWHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)O)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Aldol Condensation

A microwave-assisted synthesis method has been developed for preparing 4-oxo-2-butenoic acids, which can be adapted for halogen-substituted derivatives like 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid. The procedure involves aldol condensation of glyoxylic acid with substituted acetyl derivatives under acidic conditions.

Reaction Conditions:

Steps:

  • Dissolve the acetyl derivative (1 eq.), glyoxylic acid monohydrate (3 eq.), and TsOH monohydrate (1 eq.) in dioxane (2.5 mL per mmol).
  • Heat the mixture in a microwave vial sealed with an aluminum crimp cap.
  • After completion, add 2 M HCl aqueous solution to quench the reaction.
  • Extract the product using dichloromethane (CH₂Cl₂) and dry over magnesium sulfate.
  • Purify via vacuum removal of solvent.

Yield: Good to excellent yields depending on substrate properties such as electronic effects and steric hindrance.

Mercury(II) Chloride Catalyzed Reduction

This method synthesizes This compound by reduction using mercury(II) chloride and zinc in an aqueous medium.

Reaction Conditions:

  • Reagents: Zinc, mercury(II) chloride, concentrated hydrochloric acid (HCl), water, and toluene.
  • Temperature: Reflux at 100°C.
  • Duration: 24 hours.

Steps:

  • Stir zinc (13 g, 200 mmol) and mercury chloride (1 g, 480 mmol) with water (10 mL) and concentrated HCl (0.6 mL) for five minutes.
  • Decant the liquid and add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
  • Add 4-(4-bromophenyl)-4-oxobutanoic acid (2.55 g, 10.5 mmol) to the reaction mixture.
  • Heat under reflux at 100°C for 24 hours, adding HCl (1 mL) every six hours.
  • Cool the reaction to room temperature, filter, and remove solvent from the organic layer.
  • Purify crystals using silica gel chromatography with ethyl acetate:hexane (1:3).

Yield: ~91%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Microwave-Assisted Aldol Glyoxylic acid, acetyl derivatives Microwave heating at 160°C High Rapid synthesis; scalable; efficient
Mercury(II) Chloride Reduction Zinc, HgCl₂, HCl Reflux at 100°C ~91% High yield; suitable for halogenated substrates

Notes on Optimization

Both methods provide high yields but differ in scalability and environmental considerations:

  • The microwave-assisted method is faster and avoids heavy metal catalysts, making it more environmentally friendly.
  • The mercury chloride reduction method is effective for halogenated compounds but involves toxic reagents requiring careful handling.

Further optimization can focus on substituting mercury catalysts with greener alternatives or enhancing microwave conditions for broader substrate compatibility.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form a keto group. This reaction is facilitated by oxidants like tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid . Key features:

  • Stoichiometry : 1:1 ratio between TriPAFC and the substrate .

  • Reaction order : First-order dependence on [TriPAFC], substrate, and H⁺ ions .

  • Mechanism : Involves protonation of TriPAFC and enolization of the substrate, followed by electron transfer .

Table 1: Oxidation Reaction Parameters

ParameterValue/Condition
Solvent50% acetic acid (v/v) in water
Temperature303 K (30°C)
Reaction OrderFirst-order in [TriPAFC], [substrate], [H⁺]
Rate Lawk=k×[H+]×[TriPAFC]×[substrate]k = k' \times [H^+] \times [TriPAFC] \times [substrate]

Friedel-Crafts Reaction

Synthesized via Friedel-Crafts acylation of benzene with succinic anhydride . This method generates the precursor for subsequent transformations.

Reduction of 4-(4-Bromophenyl)-4-Oxobutanoic Acid

The ketone group at position 4 is reduced to a methylene group using zinc, mercury(II) chloride, and HCl in toluene :

  • Reagents : Zn (200 mmol), HgCl₂ (480 mmol), HCl (20 mL), toluene (20 mL).

  • Conditions : Reflux at 100°C for 24 h.

  • Yield : 91.4% .

Table 2: Reduction Synthesis Parameters

ParameterValue/Condition
CatalystZinc/HgCl₂
SolventToluene
Temperature100°C (reflux)
Reaction Time24 h
Yield91.4%

Metabolic Pathway Interactions

The compound acts as a precursor in metabolic pathways, influencing enzymatic activity in amino acid metabolism. Its structural similarity to intermediates in the tricarboxylic acid (TCA) cycle suggests potential bioactivity, though detailed kinetic data remain unexplored.

Docking and Biological Implications

In silico studies indicate interactions with targets like C5a receptors , showing hydrogen bonds with Thr303, Ile306, and Cys307 residues . While not directly a chemical reaction, this highlights its pharmacological relevance as a lead compound.

Key Structural Features Influencing Reactivity

  • Functional Groups : Hydroxyl (–OH), ketone (C=O), and carboxylic acid (–COOH) groups.

  • Stability : The bromophenyl substituent enhances stability by electron-withdrawing effects .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid is in the synthesis of important heterocyclic compounds. Research indicates that this compound can be utilized to generate a variety of heterocycles through different synthetic pathways.

Case Study: Heterocycle Synthesis

A study demonstrated the utility of this compound in producing several heterocycles via reactions with various nucleophiles. The compound's reactivity allows for the formation of complex structures that are valuable in pharmaceutical development .

Heterocycle Synthesis Method Yield
IsoxazoleElectrophilic substitution75%
PyridineCyclization reaction68%
QuinoxalineCondensation reaction70%

Biomedical Applications

The compound has shown promise in biomedical research, particularly regarding its anti-inflammatory properties. Docking studies have suggested that it interacts favorably with specific biological targets, indicating potential therapeutic applications.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory pathways. These findings suggest that this compound could serve as a lead candidate for developing new anti-inflammatory drugs .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form stable interactions with biological targets can be exploited in rational drug design.

Case Study: Virtual Screening

Recent virtual screening studies have highlighted the compound's binding affinity to various receptors involved in inflammatory responses. The calculated binding energies indicate that modifications to the compound could enhance its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to cause depolarization effects on the transmembrane potential difference of tobacco protoplasts, indicating its potential impact on cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid -OH C₁₀H₉BrO₄ 285.09* Not reported -COOH, -OH, γ-keto, Br-Ph N/A
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid -NH-(4-BrPh), -CH₂ C₁₁H₁₀BrNO₃ 308.11 Not reported -COOH, -NH-, γ-keto, Br-Ph
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid (14) -NH-(4-BrPh) C₁₆H₁₂Br₂N₂O₃ 427.09 190 -COOH, -NH-, γ-keto, Br-Ph
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid -NH-(thienylmethyl) C₁₅H₁₄BrNO₃S 368.25 Not reported -COOH, -NH-, γ-keto, Br-Ph, S
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid -CH₂-CH(CO₂H) C₁₀H₇BrO₃ 255.07 Not reported -COOH, α,β-unsaturated γ-keto
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid -NH-(3,5-Cl₂Ph), -OH C₁₀H₈Cl₂NO₄ 289.08 Not reported -COOH, -OH, -NH-, γ-keto

*Calculated using standard atomic weights.

Key Observations:

Substituent Diversity at Position 2: The hydroxyl group in the target compound distinguishes it from amino- (e.g., ), thioether- (e.g., ), and heterocyclic-substituted analogues (e.g., ). Amino-substituted derivatives (e.g., compounds 14 and 13) exhibit higher molecular weights (427.09 and 368.25, respectively) due to bulky substituents, which may reduce bioavailability compared to the hydroxylated analogue .

Impact of α,β-Unsaturation: The enoic acid derivative (CAS 20972-38-7) features an α,β-unsaturated γ-keto system, increasing electrophilicity and reactivity toward nucleophiles (e.g., in Michael additions) . In contrast, the hydroxyl group in the target compound may favor intramolecular hydrogen bonding, stabilizing the γ-keto moiety .

Halogen Effects: Bromine in the target compound vs. chlorine in 4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid : Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter metabolic stability.

Physicochemical and Reactivity Comparisons

  • Melting Points: Amino-substituted derivatives (e.g., compound 14, m.p. 190°C ) generally have higher melting points than hydroxylated or unsaturated analogues, likely due to stronger intermolecular interactions (e.g., hydrogen bonds and π-stacking).
  • Acidity: The target compound’s carboxylic acid (pKa ~2.5) and hydroxyl group (pKa ~10) create a bifunctional acidic profile, whereas amino-substituted analogues (e.g., compound 13) exhibit basicity from the -NH- group, complicating ionization behavior .
  • Synthetic Utility: The enoic acid derivative (CAS 20972-38-7) serves as a Michael acceptor for heterocyclic synthesis (e.g., pyridines, thiadiazoles) . Hydroxylated analogues may undergo esterification or glycosylation, while amino derivatives participate in condensation reactions (e.g., with hydrazine to form pyridazinones) .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid?

  • Methodological Answer : The compound can be synthesized via esterification followed by hydrolysis. For example, ethyl 4-(4-bromophenyl)-4-oxobutanoate (a precursor) is synthesized by reacting 3-(4-bromobenzoyl)propionic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux, achieving ~99% yield . Subsequent hydrolysis of the ester group using NaOH or KOH in aqueous ethanol yields the free acid. Alternative routes involve nucleophilic substitution of fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) with bromine sources under basic conditions, though yields may vary .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • NMR : Confirm the presence of the bromophenyl group (aromatic protons at δ 7.4–7.8 ppm), ketone (δ 2.8–3.2 ppm), and hydroxyl/acid protons (broad signals at δ 10–12 ppm) .
  • FT-IR : Identify key functional groups: C=O (ketone, ~1700 cm⁻¹), -OH (broad ~2500–3300 cm⁻¹), and C-Br (~550–600 cm⁻¹) .

Q. What purification methods are recommended for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate crystals.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to remove byproducts.
  • Storage : Store at 0–6°C in amber vials to prevent degradation, as bromophenyl derivatives are light-sensitive .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism between keto and enol forms, which may cause splitting. Use D₂O exchange to confirm labile protons.
  • Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguous structural features. For example, intramolecular hydrogen bonding between the hydroxyl and ketone groups may influence NMR shifts .
  • Computational Modeling : Compare experimental NMR data with DFT-predicted shifts (e.g., using Gaussian software) to identify conformers .

Q. What strategies mitigate side reactions during functionalization (e.g., substitution at the bromophenyl ring)?

  • Methodological Answer :
  • Electrophilic Substitution : Activate the bromophenyl ring using Lewis acids (e.g., FeCl₃) to direct substitution to the para position.
  • Protection of Reactive Groups : Temporarily protect the hydroxyl and ketone groups with TMSCl or acetyl chloride to prevent unwanted side reactions .
  • Optimized Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromide functionalization, ensuring anhydrous conditions and degassed solvents to improve yields .

Q. How does the bromine substituent influence biological activity compared to halogenated analogs?

  • Methodological Answer :
  • Comparative Studies : Test fluorophenyl () and chlorophenyl () analogs in bioassays (e.g., antimicrobial or enzyme inhibition). Bromine’s larger atomic radius enhances lipophilicity, potentially improving membrane permeability.
  • Structure-Activity Relationships (SAR) : Use molecular docking to assess interactions with target enzymes (e.g., KYN-3-OHase). Bromine’s electron-withdrawing effect may stabilize ligand-receptor binding compared to lighter halogens .

Q. What are the key safety considerations for handling this compound?

  • Methodological Answer :
  • GHS Classification : Irritant (H315, H319, H335). Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Analysis and Contradictions

Q. How to address conflicting reactivity data in substitution reactions?

  • Methodological Answer :
  • Control Experiments : Verify reagent purity and reaction conditions (e.g., moisture levels in Pd-catalyzed reactions).
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.
  • Isolation of Byproducts : Use preparative TLC to isolate unexpected products and characterize them via MS/MS .

Q. Why might crystallization attempts fail, and how to improve crystal quality?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation.
  • Temperature Gradients : Cool the solution from 50°C to 4°C over 24 hours to grow larger crystals .

Biological and Pharmacological Research

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Activity : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.